

Ertapenem solution stability at different temperatures and concentrations

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Compound of Interest		
Compound Name:	Ertapenem(1-)	
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Ertapenem Solution Stability: A Technical Support Resource

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ertapenem solutions. Below you will find detailed information on stability under various conditions, experimental protocols, and visual guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for reconstituted ertapenem solutions?

A1: The stability of reconstituted ertapenem is highly dependent on concentration and temperature. For a concentration of 100 mg/mL in 0.9% sodium chloride, it is recommended to store the solution at refrigerated temperatures (4°C or 5°C) and use it within 24 to 48 hours.[1] [2][3] At room temperature (23-25°C), the stability of a 100 mg/mL solution is significantly reduced, and it should be used within a much shorter timeframe, ranging from approximately 30 minutes to 6 hours.[2][4][5] Lower concentrations, such as 10 mg/mL and 20 mg/mL, generally exhibit longer stability.[3][6][7]

Q2: My ertapenem solution has changed color. Is it still usable?



A2: Ertapenem solutions can range from colorless to pale yellow.[8][9] Variations in color within this range do not necessarily indicate a loss of potency.[8][9] However, any significant color change, the appearance of particulate matter, or cloudiness should be considered a sign of potential degradation, and the solution should be discarded.

Q3: Can I freeze ertapenem solutions for long-term storage?

A3: The manufacturer generally does not recommend freezing ertapenem solutions.[4][8][10] Studies on frozen solutions (-20°C) have shown variable results, with some indicating degradation upon thawing.[6][7] One study found that a 100 mg/mL solution in 0.9% sodium chloride in polypropylene syringes was stable for 14 to 28 days when frozen, but its stability after thawing was limited to a few hours.[2][11][12] If freezing is necessary, it is crucial to validate the stability under your specific conditions.

Q4: What diluents are compatible with ertapenem?

A4: Ertapenem demonstrates the greatest stability in sodium chloride solutions, such as 0.9% and 0.225% sodium chloride.[6][7] It is also relatively stable in Ringer's solution.[6][7] However, ertapenem is unstable in dextrose (α -D-glucose) and mannitol solutions and should not be mixed with them.[4][6][7][13] For intravenous administration, do not use diluents containing dextrose.[4]

Q5: Does the concentration of ertapenem affect its stability?

A5: Yes, the degradation of ertapenem is concentration-dependent.[3][13][14] Higher concentrations of ertapenem, such as 100 mg/mL, tend to degrade more rapidly than lower concentrations like 10 mg/mL and 20 mg/mL.[3][6][7]

Q6: I observe precipitation in my thawed ertapenem solution. What should I do?

A6: The formation of a white precipitate has been noted upon thawing frozen ertapenem solutions. While in some cases this precipitate may return to solution with shaking, it is an indicator of potential instability.[11] It is crucial to ensure the solution is completely clear and free of particulates before use. If precipitation persists, the solution should not be used.

Troubleshooting Guide



Issue	Possible Cause	Recommended Action
Solution appears cloudy or contains particulate matter.	Chemical degradation or contamination.	Do not use the solution. Prepare a fresh solution following proper aseptic techniques.
Unexpectedly rapid loss of potency.	- Improper storage temperature Use of an incompatible diluent (e.g., dextrose) High concentration leading to faster degradation.	- Verify storage temperature with a calibrated thermometer Ensure the use of a recommended diluent such as 0.9% sodium chloride Consider preparing lower concentrations if extended stability is required.
Color of the solution is darker than pale yellow.	Significant degradation has likely occurred.	Discard the solution and prepare a fresh one.
Inconsistent results in stability studies.	- Variability in storage conditions Issues with the analytical method.	- Ensure precise and consistent temperature control Validate the stability-indicating analytical method (e.g., HPLC) for accuracy and reproducibility.

Data Summary Tables

Table 1: Stability of Ertapenem Solutions at Different Temperatures and Concentrations in 0.9% Sodium Chloride



Concentration	Temperature	Storage Container	Stability (Time to reach 90% of initial concentration)	Reference(s)
100 mg/mL	Room Temperature (23- 25°C)	Glass Vials / Polypropylene Syringes	Approximately 5.5 to 6.75 hours[1][3] / Approx. 30 minutes to < 1 hour[2][5][12]	[1][2][3][5][12]
100 mg/mL	Refrigerated (4- 5°C)	Glass Vials / Polypropylene Syringes	24 to 48 hours[2] [3][4][5]	[2][3][4][5]
100 mg/mL	Frozen (-20°C) then thawed	Polypropylene Syringes	Stable for 14-28 days frozen; stable for 3-5 hours after thawing[2][11] [12]	[2][11][12]
20 mg/mL	Room Temperature (25°C)	PVC Containers	More stable than 100 mg/mL, but less than refrigerated	[6][7]
20 mg/mL	Refrigerated (4°C)	PVC Containers	Longer stability than at room temperature	[6][7]
10 mg/mL	Room Temperature (25°C)	PVC Containers / Elastomeric Infusion Device	More stable than 20 mg/mL	[6][7][14]
10 mg/mL	Refrigerated (4- 5°C)	PVC Containers / Elastomeric Infusion Device	Stable for at least 5 days[1][3]	[1][3][14]



Table 2: Compatibility of Ertapenem with Various Diluents

Diluent	Compatibility	Reference(s)
0.9% Sodium Chloride	Compatible	[4][6][7]
0.225% Sodium Chloride	Compatible	[6][7]
Ringer's Solution	Compatible	[6][7]
Dextrose Solutions	Incompatible	[4][6][7]
Mannitol Solutions	Incompatible	[6][7][13]
Sterile Water for Injection	Compatible (for reconstitution)	[4][7]
Bacteriostatic Water for Injection	Compatible (for reconstitution)	[4]

Experimental Protocols

Protocol 1: Stability Testing of Ertapenem Solutions using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the chemical stability of ertapenem in solution.

- Preparation of Ertapenem Solutions:
 - Reconstitute lyophilized ertapenem with the desired diluent (e.g., 0.9% Sodium Chloride Injection) to the target concentration (e.g., 10 mg/mL, 20 mg/mL, or 100 mg/mL).
 - Aseptically transfer the solutions into the chosen storage containers (e.g., glass vials, polypropylene syringes, or PVC infusion bags).
 - Prepare multiple replicate samples for each storage condition (temperature).
- Storage:
 - Store the prepared samples at the specified temperatures (e.g., 4°C, 25°C, -20°C).



- Protect solutions from light if photostability is also being evaluated.
- Sampling and Analysis:
 - At predetermined time points (e.g., 0, 1, 6, 24, 48 hours for room temperature and refrigerated samples; daily or weekly for frozen samples), withdraw an aliquot from each sample.
 - Dilute the samples to a suitable concentration for HPLC analysis.
 - Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile, with UV detection at approximately 298 nm.[15][16]
- Data Analysis:
 - Calculate the concentration of ertapenem remaining at each time point relative to the initial concentration (time 0).
 - Stability is typically defined as the time at which the concentration of ertapenem falls below 90% of the initial concentration.
 - Monitor for the appearance of degradation peaks in the chromatograms.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.

- Stress Conditions:
 - Acid Hydrolysis: Treat the ertapenem solution with a strong acid (e.g., HCl) and heat.
 - Base Hydrolysis: Treat the ertapenem solution with a strong base (e.g., NaOH) and heat.
 Ertapenem is known to be particularly susceptible to base-catalyzed degradation.[15][17]
 - Oxidation: Treat the ertapenem solution with an oxidizing agent (e.g., hydrogen peroxide)
 and heat.



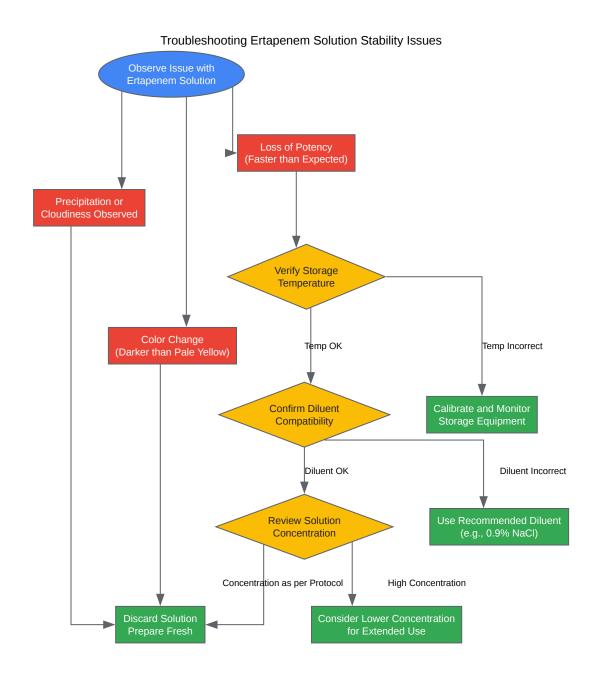




- Thermal Degradation: Expose the ertapenem solution (and solid drug) to high temperatures.
- Photodegradation: Expose the ertapenem solution to UV light.
- Analysis:
 - Analyze the stressed samples using the HPLC method.
 - The method is considered stability-indicating if the degradation products are well-resolved from the parent ertapenem peak, and the peak purity of the parent drug can be demonstrated.

Visualizations

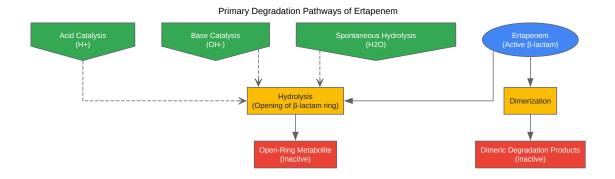




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Caption: Troubleshooting workflow for common ertapenem solution stability issues.





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Caption: Simplified diagram of ertapenem degradation pathways.

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